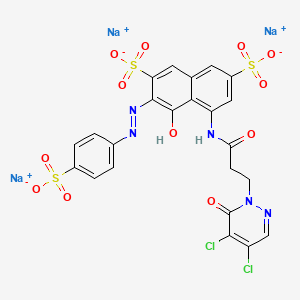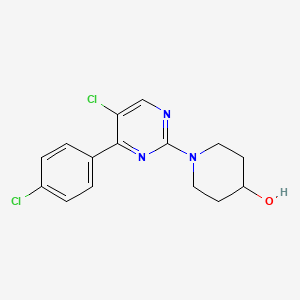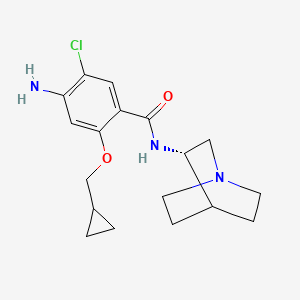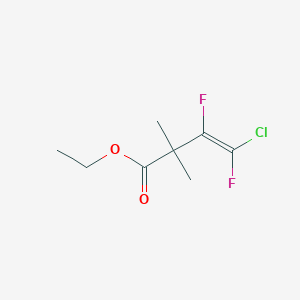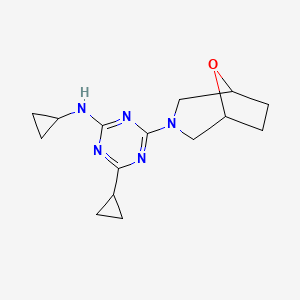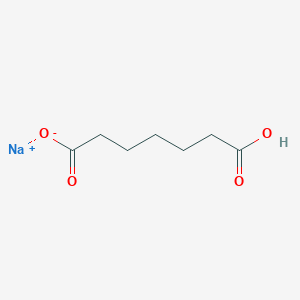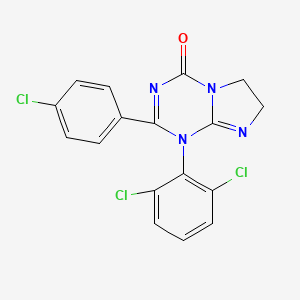
3,4,5-Trichloro-6-(2,3,4,5-tetrachloro-6-hydroxyphenoxy)-o-benzoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-Trichloro-6-(2,3,4,5-tetrachloro-6-hydroxyphenoxy)-o-benzoquinone is a complex organic compound characterized by multiple chlorine atoms and a hydroxyphenoxy group attached to a benzoquinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trichloro-6-(2,3,4,5-tetrachloro-6-hydroxyphenoxy)-o-benzoquinone typically involves multiple steps, starting with the chlorination of hydroquinone derivatives. The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride under controlled temperatures and pressures to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.
化学反応の分析
Types of Reactions
3,4,5-Trichloro-6-(2,3,4,5-tetrachloro-6-hydroxyphenoxy)-o-benzoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher chlorinated quinones, while reduction can produce hydroquinone derivatives.
科学的研究の応用
3,4,5-Trichloro-6-(2,3,4,5-tetrachloro-6-hydroxyphenoxy)-o-benzoquinone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,4,5-Trichloro-6-(2,3,4,5-tetrachloro-6-hydroxyphenoxy)-o-benzoquinone involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple chlorine atoms and hydroxyphenoxy group contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 3,4,5-Trichloro-6-methylpyridazine
- 3,4,5-Trichloro-6-(trichloromethyl)pyridin-2-amine
- 3,3,4,5-Tetrachloro-3H-1,2-dithiole
Uniqueness
3,4,5-Trichloro-6-(2,3,4,5-tetrachloro-6-hydroxyphenoxy)-o-benzoquinone is unique due to its specific arrangement of chlorine atoms and the presence of a hydroxyphenoxy group. This structural configuration imparts distinct chemical and biological properties, differentiating it from other similar compounds.
特性
CAS番号 |
4784-49-0 |
|---|---|
分子式 |
C12HCl7O4 |
分子量 |
457.3 g/mol |
IUPAC名 |
3,4,5-trichloro-6-(2,3,4,5-tetrachloro-6-hydroxyphenoxy)cyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C12HCl7O4/c13-1-2(14)6(18)11(9(21)5(1)17)23-12-7(19)3(15)4(16)8(20)10(12)22/h21H |
InChIキー |
QUBBZZGHKSOLTA-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC2=C(C(=C(C(=O)C2=O)Cl)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid](/img/structure/B12736226.png)

